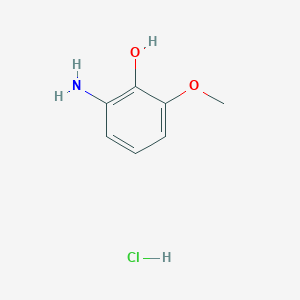

2-Amino-6-methoxyphenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-6-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXIGCZEXDVFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-6-methoxyphenol hydrochloride" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-methoxyphenol hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 339531-77-0), a substituted aminophenol derivative with significant potential as a chemical intermediate and building block in pharmaceutical and materials science. This document delves into its core chemical and physical properties, provides detailed protocols for its analytical characterization, outlines a representative synthetic approach, and discusses its handling, safety, and potential applications. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both foundational data and practical, experience-driven insights.

Nomenclature and Structural Identity

This compound is an aromatic organic compound featuring amino, hydroxyl, and methoxy functional groups on a benzene ring, supplied as a hydrochloride salt. The salt form enhances stability and aqueous solubility compared to the free base.

Chemical Structure

The molecular structure consists of a phenol ring substituted with an amino group at position 2 and a methoxy group at position 6. The hydrochloride salt is formed by the protonation of the basic amino group.

Caption: Chemical structure of this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-6-methoxyphenol;hydrochloride | [1] |

| CAS Number | 339531-77-0 | [1] |

| Molecular Formula | C₇H₁₀ClNO₂ | [1] |

| Molecular Weight | 175.61 g/mol | [2] |

| InChI Key | GWXIGCZEXDVFDN-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC(N)=C1O.Cl | [3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][3] |

| Solubility | Freely soluble in water or alcohol (as o-Aminophenol hydrochloride) | [4] |

| Computed XLogP3 | 0.5 (for free base) | [2] |

Note: The hydrochloride salt form significantly increases water solubility compared to the free base due to its ionic nature.

Synthesis Pathway

The synthesis of substituted phenols often involves multi-step reactions. A plausible route to 2-Amino-6-methoxyphenol could start from a more readily available precursor like 2-methoxyphenol (guaiacol), followed by nitration and subsequent reduction.

Representative Synthetic Protocol

-

Nitration of 2-Methoxyphenol: 2-Methoxyphenol is carefully nitrated using a nitrating agent (e.g., nitric acid in acetic acid) at low temperatures to introduce a nitro group onto the ring, primarily at the position para to the hydroxyl group and ortho to the methoxy group, yielding 2-methoxy-6-nitrophenol. The directing effects of the -OH and -OCH₃ groups are crucial here; both are ortho, para-directing, and their combined influence favors substitution at position 6.

-

Reduction of the Nitro Group: The resulting 2-methoxy-6-nitrophenol is then subjected to a reduction reaction. This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reducing agents like tin(II) chloride in hydrochloric acid. This step selectively reduces the nitro group to an amino group.

-

Salt Formation: The resulting 2-amino-6-methoxyphenol free base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with hydrochloric acid to precipitate the stable hydrochloride salt, which can then be isolated by filtration.

Sources

An In-Depth Technical Guide to 2-Amino-6-methoxyphenol hydrochloride: From Synthesis to Application

This guide provides a comprehensive technical overview of 2-Amino-6-methoxyphenol hydrochloride (CAS Number: 339531-77-0), a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, established applications, and potential utility in emerging therapeutic modalities such as targeted protein degradation. The information presented herein is grounded in peer-reviewed literature and established chemical principles to ensure scientific integrity and practical applicability.

Core Characteristics and Physicochemical Properties

This compound is a substituted aminophenol derivative. The presence of three distinct functional groups—an amine, a hydroxyl group, and a methoxy ether—on the benzene ring makes it a valuable and versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

| Property | Value | Source |

| CAS Number | 339531-77-0 | [1] |

| Molecular Formula | C₇H₁₀ClNO₂ | [1] |

| Molecular Weight | 175.61 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature, under an inert atmosphere | [2] |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its structure suggests a plausible synthetic route originating from commercially available nitrophenols. A general, logical synthetic pathway would involve the selective reduction of a nitro group and subsequent salt formation.

A representative, though not explicitly for this isomer, synthetic approach for a similar aminophenol involves the catalytic hydrogenation of the corresponding nitrophenol. For instance, 2-amino-4-methoxyphenol is synthesized by the hydrogenation of 4-methoxy-2-nitrophenol using palladium on carbon as a catalyst. This method is a standard and high-yielding procedure for the reduction of nitroarenes to anilines. The final step would involve the treatment of the resulting aminophenol with hydrochloric acid to yield the hydrochloride salt.

The reactivity of this compound is dictated by its primary functional groups. The amino group can act as a nucleophile and is readily acylated, alkylated, or used in coupling reactions. The phenolic hydroxyl group can be alkylated or acylated, and its proximity to the amino group allows for the formation of heterocyclic structures, such as benzoxazoles. The methoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.

Application in Medicinal Chemistry: Synthesis of Galactokinase Inhibitors

A documented application of this compound is in the synthesis of small molecule inhibitors of human galactokinase (GALK1)[2]. GALK1 is an enzyme implicated in classic galactosemia, a rare genetic disorder. Inhibiting this enzyme is a potential therapeutic strategy to prevent the accumulation of the toxic metabolite galactose-1-phosphate[2].

In a structure-based drug design campaign, this compound served as a key starting material for the synthesis of 1-(7-methoxybenzo[d]oxazol-2-yl)guanidine, a benzoxazole-containing compound that was evaluated for its GALK1 inhibitory activity[2].

Synthetic Protocol: Preparation of 1-(7-methoxybenzo[d]oxazol-2-yl)guanidine

The synthesis involves a cyclization reaction between this compound and a guanidine-forming reagent to construct the benzoxazole ring system. The general method described in the study is as follows:

Step 1: Reaction Setup

-

To a solution of this compound in a suitable solvent (e.g., dimethylformamide), add a base (e.g., triethylamine) to neutralize the hydrochloride salt and liberate the free amine.

-

Add the guanidine-forming reagent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine).

-

Heat the reaction mixture to facilitate the cyclization and formation of the benzoxazole ring.

Step 2: Work-up and Purification

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(7-methoxybenzo[d]oxazol-2-yl)guanidine.

The following diagram illustrates the synthetic workflow:

This application highlights the utility of this compound in constructing complex heterocyclic scaffolds for medicinal chemistry research.

Potential Application in Targeted Protein Degradation

Many commercial suppliers classify this compound as a "Protein Degrader Building Block"[1]. This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. The chemical structure of this compound, with its nucleophilic amino group and a phenolic hydroxyl group that can be further functionalized, makes it an attractive component for linker synthesis.

The amino group can be used as an attachment point for a linker chain via amide bond formation, while the hydroxyl group can be alkylated to extend the linker or attach it to one of the ligands. This bifunctionality allows for the creation of diverse linker architectures, which is crucial for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.

The following diagram illustrates a conceptual use of this compound in a PROTAC structure:

Analytical and Characterization Methods

The characterization of this compound and its reaction products would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The aromatic protons would show characteristic splitting patterns, and the chemical shifts of the methoxy, amino, and hydroxyl protons would be indicative of the substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point for method development.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the key functional groups (O-H, N-H, C-O stretches).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility has been demonstrated in the synthesis of enzyme inhibitors, and its chemical structure makes it a promising candidate for the development of linkers in targeted protein degradation technologies. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and drug development.

References

- Tang, M., et al. (2021). Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1435-1442.

- CP Lab Safety. (n.d.). This compound, min 98%, 100 mg.

- MySkinRecipes. (n.d.). Hair Dye Ingredients (3).

- Aladdin. (n.d.). This compound.

Sources

A Technical Guide to the Synthesis of 2-Amino-6-methoxyphenol Hydrochloride: Pathway Design, Mechanistic Insights, and Practical Protocols

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for 2-Amino-6-methoxyphenol hydrochloride, a valuable substituted aminophenol intermediate in the development of fine chemicals and pharmaceutical agents. Eschewing a rigid template, this document is structured to logically unfold the synthetic strategy, beginning with a retrosynthetic analysis and culminating in detailed, step-by-step experimental protocols. The chosen pathway commences with the readily available starting material guaiacol (2-methoxyphenol) and proceeds through a two-step sequence involving regioselective nitration and subsequent catalytic hydrogenation, followed by salt formation. Each stage is discussed with an emphasis on the underlying chemical principles, the rationale for procedural choices, and practical considerations for execution in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific synthesis.

Introduction and Strategic Overview

Chemical Profile

This compound is an organic salt consisting of the protonated form of 2-amino-6-methoxyphenol and a chloride counter-ion. The hydrochloride form enhances the stability and handling properties of the parent amine, making it more suitable for storage and downstream applications.

-

Molecular Formula: C₇H₁₀ClNO₂[1]

-

Molecular Weight: 175.61 g/mol

-

Structure:

Significance and Applications

Substituted aminophenols are a critical class of intermediates in organic synthesis. Their bifunctional nature—possessing both a nucleophilic amine and a phenolic hydroxyl group—allows for diverse chemical transformations. They are foundational building blocks for pharmaceuticals, agrochemicals, and dyes. While specific applications for 2-Amino-6-methoxyphenol are proprietary or niche, its structural motifs are present in various biologically active molecules, making its efficient synthesis a topic of interest.

Selected Synthetic Strategy

The synthesis of this compound can be efficiently achieved from guaiacol (2-methoxyphenol) via a two-step core reaction sequence. The overarching logic is to first install a nitro group at the desired position on the aromatic ring, which then serves as a precursor to the target amine functionality.

The selected pathway is as follows:

-

Electrophilic Nitration: Introduction of a nitro group onto the guaiacol ring to form the key intermediate, 2-methoxy-6-nitrophenol.

-

Catalytic Hydrogenation: Reduction of the nitro group to an amino group to yield 2-amino-6-methoxyphenol.

-

Salt Formation: Conversion of the synthesized amine to its stable hydrochloride salt.

This approach is predicated on the high efficiency and reliability of each constituent step, particularly the clean conversion of aromatic nitro compounds to anilines via catalytic hydrogenation.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic approach logically deconstructs the target molecule to identify a feasible synthetic route from simple, commercially available precursors.

Caption: Retrosynthetic analysis of this compound.

The primary challenge in this synthesis lies in the initial nitration step. Guaiacol possesses two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃). Both are ortho-, para-directing, leading to a potential mixture of isomers.

-

Hydroxyl Group (-OH): A powerful activating, ortho-, para-director.

-

Methoxy Group (-OCH₃): A strong activating, ortho-, para-director.

The directing effects are synergistic for substitution at position 4 (para to -OH, ortho to -OCH₃) and position 6 (ortho to -OH, para to -OCH₃). However, nitration of phenols is notoriously fast and can be difficult to control, often requiring mild conditions to prevent oxidation and the formation of dinitrated byproducts.[2] The key to success is leveraging reaction conditions (temperature, concentration, choice of nitrating agent) to favor substitution at the C6 position, which is ortho to the more strongly activating hydroxyl group.

Detailed Synthesis Protocol

Step 1: Regioselective Nitration of Guaiacol

The objective of this step is the synthesis of 2-methoxy-6-nitrophenol. Controlling the reaction temperature is paramount to maximizing the yield of the desired ortho-nitro isomer relative to the hydroxyl group.

3.1.1. Mechanistic Rationale

The electrophilic nitration of guaiacol proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. The reaction is typically performed in a mixture of nitric and sulfuric acid, but for activated phenols, milder conditions using dilute nitric acid in a solvent like acetic acid are preferable to control the reaction's exothermicity and improve selectivity.[3] The hydroxyl group is a more potent activating group than the methoxy group, thus primarily directing substitution to its ortho and para positions. By maintaining a low temperature, we can kinetically favor substitution at the less sterically hindered C6 position.

3.1.2. Experimental Protocol

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere using nitrogen.

-

Charge the flask with guaiacol (1.0 eq) and glacial acetic acid (approx. 3-4 volumes relative to guaiacol).

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Prepare a nitrating solution by slowly adding nitric acid (approx. 1.1 eq, ~65-70%) to glacial acetic acid (approx. 1-2 volumes) while cooling.

-

Add the nitrating solution dropwise to the stirred guaiacol solution, ensuring the internal temperature does not exceed 10 °C. The addition typically takes 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a larger beaker containing crushed ice and water. A yellow precipitate should form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purify the crude 2-methoxy-6-nitrophenol by recrystallization from an ethanol/water mixture to yield the product as yellow crystals.

3.1.3. Data and Characterization (2-Methoxy-6-nitrophenol)

| Parameter | Value | Reference |

| Appearance | White to Yellow to Orange powder/crystal | |

| Molecular Formula | C₇H₇NO₄ | [4] |

| Molecular Weight | 169.13 g/mol | [4] |

| Melting Point | 61.0 to 65.0 °C | |

| Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole |

Step 2: Catalytic Hydrogenation of 2-Methoxy-6-nitrophenol

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions.

3.2.1. Mechanistic Rationale

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically palladium on a carbon support (Pd/C). The aromatic nitro compound also adsorbs to the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen, ultimately yielding the corresponding amine. Water is the only byproduct, making the workup straightforward. This method is highly chemoselective for the nitro group, leaving other functionalities like the ether and phenol intact.

3.2.2. Experimental Protocol

-

Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 2-methoxy-6-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.[5]

-

Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% loading) to the suspension.

-

Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as determined by equipment) and begin vigorous stirring or shaking.

-

The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC analysis.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-methoxyphenol, which can be used directly in the next step.

3.2.3. Data and Characterization (2-Amino-6-methoxyphenol)

| Parameter | Value |

| Appearance | Off-white to tan solid |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Expected Yield | >90% |

Step 3: Formation of this compound

The final step is the conversion of the free amine into its more stable and handleable hydrochloride salt.

3.3.1. Rationale

Primary aromatic amines can be susceptible to aerial oxidation, leading to discoloration and impurity formation over time. Converting the basic amine to an acidic salt with hydrochloric acid neutralizes its reactivity, often induces crystallization, and provides a stable, solid material with a sharp melting point and improved shelf-life.

3.3.2. Experimental Protocol

-

Dissolve the crude 2-amino-6-methoxyphenol from the previous step in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.[6]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in isopropanol/ether) dropwise with stirring. The amount should be stoichiometric (1.0 to 1.1 equivalents).

-

A precipitate of this compound should form immediately.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate or ether) to remove any residual impurities.

-

Dry the product under vacuum to afford the final this compound.

Overall Synthesis Workflow

The complete synthetic sequence from guaiacol to the final product is a streamlined process designed for efficiency and scalability in a laboratory setting.

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling

-

Nitric Acid: Is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). Ensure the equipment is properly rated and maintained. The catalyst should never be allowed to dry in the air and should be quenched carefully after filtration.

-

Solvents: Flammable organic solvents such as ethanol, ethyl acetate, and isopropanol should be handled away from ignition sources.

All procedures should be carried out by trained personnel in a controlled laboratory environment with adherence to all institutional safety guidelines.

References

- Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Journal of the Agricultural Chemical Society of Japan, 39(3), 683-685. [Link]

- PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol.

- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

- PubChem. (n.d.). 2-Methoxy-4-nitrophenol.

- Kroflič, A., Grilc, M., & Grgić, I. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. [Link]

- Khan, M. A., & Khan, M. K. (2015). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 52(4), 357-366. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. paspk.org [paspk.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-6-methoxyphenol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-6-methoxyphenol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of infrared spectroscopy, offers detailed experimental protocols for solid-state sample analysis, and presents a thorough interpretation of the expected spectral features. By elucidating the correlation between molecular structure and vibrational modes, this guide serves as an essential resource for the characterization of this and structurally related compounds.

Introduction: The Analytical Significance of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule. For a multi-functional compound like this compound, IR spectroscopy is an indispensable tool for structural confirmation, purity assessment, and quality control.

Molecular Structure of this compound

This compound possesses a substituted benzene ring with three key functional groups: a hydroxyl group (-OH), an amino group (-NH2) which exists as an ammonium salt (-NH3+), and a methoxy group (-OCH3). The presence of the hydrochloride salt is particularly noteworthy as it significantly influences the vibrational characteristics of the amino group. Understanding the expected IR absorptions for each of these functionalities is paramount for accurate spectral interpretation.

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid sample such as this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet technique and the mull technique.

KBr Pellet Method

This technique involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.[1][2][3] KBr is an ideal matrix material as it is transparent to infrared radiation over a wide range of wavenumbers.

Protocol:

-

Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[1][2] Water exhibits strong IR absorption bands that can obscure sample signals.[1]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[2]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the ground sample.[2] The goal is to achieve a homogenous dispersion of the sample within the KBr matrix.[1]

-

Pellet Pressing: Transfer the mixture to a pellet die and press using a hydraulic press at a pressure of 8-10 metric tons for 1-2 minutes.[1][4] This will form a transparent or translucent pellet.

-

Background Collection: Acquire a background spectrum using a pellet containing only KBr to correct for any atmospheric interferences and scattering losses.[2]

-

Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum.

Mull Technique

In the mull technique, the solid sample is ground into a fine powder and dispersed in a mulling agent, such as Nujol (a mineral oil), to form a paste.[5][6] This paste is then pressed between two salt plates (e.g., NaCl or KBr) for analysis.

Protocol:

-

Grinding: Grind a small amount of the sample to an exceedingly fine powder in an agate mortar and pestle.[5]

-

Mulling: Add a drop of the mulling agent (e.g., Nujol) and continue grinding until a uniform, toothpaste-like paste is formed.[5]

-

Sample Mounting: Transfer a small amount of the mull onto one salt plate, place a second plate on top, and gently press to create a thin film of the sample.[5][6]

-

Analysis: Mount the salt plates in the spectrometer and acquire the spectrum.

Note on Mulling Agents: Nujol, being a hydrocarbon, will exhibit strong C-H stretching and bending absorptions which may mask corresponding signals from the sample.[5] To overcome this, a complementary spectrum can be run using a fluorinated oil like Fluorolube, which has absorptions in different regions.[5]

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrations of specific functional groups.

High-Frequency Region (4000-2500 cm⁻¹)

-

O-H Stretch (Phenolic): A broad absorption band is expected between 3500-3200 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.[7][8][9]

-

N-H Stretch (Ammonium Salt): The protonation of the primary amino group to form an ammonium salt (-NH3+) results in a very broad and intense absorption envelope, typically spanning from 3200 cm⁻¹ down to 2500 cm⁻¹.[10] This broadness is a hallmark of amine salts and is due to extensive hydrogen bonding and complex vibrational coupling.[10]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[8][11] The C-H stretching of the methoxy group (-OCH3) will give rise to absorptions in the 3000-2850 cm⁻¹ range.[11]

Fingerprint Region (1650-600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

-

N-H Bending (Ammonium Salt): Primary amine salts exhibit two bending vibrations: an asymmetric bend from 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹.[12] These bands are often of medium intensity.

-

C=C Aromatic Ring Stretches: The benzene ring will produce a series of medium to strong absorptions between 1600 cm⁻¹ and 1440 cm⁻¹.[8]

-

C-O Stretch (Phenol and Ether): The C-O stretching of the phenolic group is expected around 1220 cm⁻¹.[8] Aromatic ethers, like the methoxy group in this molecule, typically show a strong C-O stretching band between 1335-1250 cm⁻¹.[13][14]

-

C-N Stretch: The C-N stretching vibration for aromatic amines is found in the 1335-1250 cm⁻¹ range.[13][15]

-

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending vibrations that appear below 900 cm⁻¹.[8][11]

Summary of Expected Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500-3200 | O-H Stretch (H-bonded) | Phenol | Broad, Strong |

| 3200-2500 | N-H Stretch | Ammonium Salt (-NH3+) | Very Broad, Strong |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |

| 3000-2850 | C-H Stretch | Methoxy (-OCH3) | Medium, Sharp |

| 1625-1560 | N-H Bend (Asymmetric) | Ammonium Salt (-NH3+) | Medium |

| 1550-1500 | N-H Bend (Symmetric) | Ammonium Salt (-NH3+) | Medium |

| 1600-1440 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1335-1250 | C-O Stretch | Aromatic Ether | Strong |

| ~1220 | C-O Stretch | Phenol | Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Medium |

| < 900 | C-H Bend (Out-of-plane) | Aromatic Ring | Medium to Strong |

Conclusion

The FT-IR spectrum of this compound is rich with information that directly correlates to its molecular architecture. By employing proper sample preparation techniques, such as the KBr pellet or mull methods, a high-quality spectrum can be obtained. A systematic interpretation, starting from the high-frequency region and moving into the fingerprint region, allows for the confident identification of the key functional groups: the phenolic hydroxyl, the ammonium salt, the methoxy ether, and the substituted aromatic ring. This guide provides the foundational knowledge and practical steps necessary for researchers and scientists to effectively utilize FT-IR spectroscopy in the analysis of this important compound.

References

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Wikipedia. (2023). Mulling (spectroscopy).

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Shimadzu. (n.d.). KBr Pellet Method.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- Illinois State University. (2015). Infrared Spectroscopy.

- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR).

- ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP.

- PubMed. (1966). Near-infrared spectroscopy of amine salts.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.

- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube.

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol.

- ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon....

- University of Colorado Boulder. (n.d.). IR handout.pdf.

- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Co(II) complex.

- University of California, Los Angeles. (n.d.). IR Chart.

Sources

- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-methoxyphenol Hydrochloride

Introduction

2-Amino-6-methoxyphenol hydrochloride is a substituted aromatic amine of significant interest in synthetic chemistry and drug development. Its chemical structure, featuring amino, hydroxyl, and methoxy functional groups on a benzene ring, presents a unique case for mass spectrometric analysis. Understanding the fragmentation behavior of this molecule under ionization is paramount for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or derivatives. This guide provides a comprehensive overview of the predicted fragmentation pathways of 2-Amino-6-methoxyphenol, grounded in the fundamental principles of mass spectrometry. We will explore the influence of each functional group on the fragmentation cascade, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation for predicting its fragmentation.

| Property | Value | Source |

| Chemical Name | This compound | |

| Molecular Formula (Free Base) | C₇H₉NO₂ | [1] |

| Molecular Weight (Free Base) | 139.15 g/mol | [1] |

| Molecular Formula (HCl Salt) | C₇H₁₀ClNO | [2] |

| Molecular Weight (HCl Salt) | 175.61 g/mol | [3] |

| CAS Number (Free Base) | 40925-71-1 | [4] |

The presence of an amino group confers a basic character, making the molecule amenable to positive-ion mode electrospray ionization (ESI). The phenolic hydroxyl and methoxy groups introduce potential sites for charge localization and radical initiation, significantly influencing the subsequent fragmentation pathways.

Predicted Mass Spectrometry Fragmentation Pathways

Upon electrospray ionization, the molecule will readily protonate, likely at the amino group, to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 140.1. This energetically unstable ion will then undergo a series of fragmentation events.[6][7]

Primary Fragmentation Pathways

The initial fragmentation of the [M+H]⁺ ion is expected to be driven by the loss of small, stable neutral molecules.

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da).[8] This would generate a prominent fragment ion at m/z 125.1.

-

Loss of Formaldehyde (CH₂O): The methoxy group can also facilitate the loss of formaldehyde (30 Da) through a rearrangement process, leading to a fragment ion at m/z 110.1.

-

Loss of Carbon Monoxide (CO): Phenolic compounds are known to lose carbon monoxide (28 Da) from the aromatic ring, a process that can be initiated by the hydroxyl group.[9] This would result in a fragment ion at m/z 112.1.

-

Loss of Ammonia (NH₃): The amino group can be eliminated as ammonia (17 Da), particularly if the protonation occurs at the nitrogen atom. This would yield a fragment ion at m/z 123.1.

The following diagram illustrates these primary fragmentation pathways:

Caption: Predicted primary fragmentation pathways of protonated 2-Amino-6-methoxyphenol.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information. For instance, the ion at m/z 125.1 ([M+H - •CH₃]⁺) could subsequently lose carbon monoxide to yield a fragment at m/z 97.1.

Experimental Protocol: LC-MS/MS Analysis

To empirically determine the fragmentation pattern of this compound, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended.

Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid will aid in the protonation of the analyte.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| MS1 Scan Range | m/z 50-200 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Collision Energy | Ramped from 10-40 eV |

The following diagram outlines the general workflow for this analysis:

Caption: General workflow for the LC-MS/MS analysis of 2-Amino-6-methoxyphenol.

Data Interpretation and Trustworthiness

The resulting MS/MS spectrum should be interpreted by comparing the observed fragment ions with the predicted fragmentation pathways. High-resolution mass spectrometry is recommended to confirm the elemental composition of the precursor and fragment ions, thereby increasing the confidence in the structural assignments. The protocols described herein are designed to be self-validating through the systematic application of established analytical principles.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the mass spectrometry fragmentation of this compound. By leveraging knowledge of the fragmentation patterns of related compounds, we have proposed the most likely fragmentation pathways. The included experimental protocol offers a starting point for the empirical analysis of this molecule, which is essential for its reliable identification and characterization in various scientific applications.

References

- Future4200. Chapter 11 - Amines.

- precisionFDA. 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE.

- PubChem. 2-Amino-6-methoxyphenol. National Institutes of Health.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Wikipedia. Fragmentation (mass spectrometry).

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. 2-Amino-6-methoxyphenol | C7H9NO2 | CID 12909234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [precision.fda.gov]

- 4. 40925-71-1|2-Amino-6-methoxyphenol|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. future4200.com [future4200.com]

Physical properties of "2-Amino-6-methoxyphenol hydrochloride"

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-methoxyphenol Hydrochloride

Introduction

This compound is a substituted aminophenol derivative of significant interest in synthetic chemistry and pharmaceutical research. As an intermediate, its purity, stability, and solubility are paramount for the successful development of downstream products, including active pharmaceutical ingredients (APIs). The formation of a hydrochloride salt is a common and effective strategy to enhance the aqueous solubility and stability of amine-containing compounds, making this form particularly relevant for laboratory and developmental applications.[1][2]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the experimental methodologies used for their determination and the scientific rationale behind these choices. Understanding these fundamental properties is a critical first step in harnessing the full potential of this compound in research and development.

Molecular Structure and Core Physical Data

The structural and physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The presence of amino, hydroxyl, and methoxy functional groups on the aromatic ring, combined with its salt form, defines the unique properties of this compound.

Molecular Formula: C₇H₁₀ClNO₂[3]

SMILES: COC1=CC=CC(=C1N)O.Cl

InChI Key: GWXIGCZEXDVFDN-UHFFFAOYSA-N

The fundamental physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 339531-77-0 | |

| Molecular Weight | 175.61 g/mol | [4] |

| Appearance | Solid, powder | |

| Melting Point | 229-230 °C (for a related isomer) | [5] |

| Purity | Typically ≥95% | [6] |

| Storage | Inert atmosphere, room temperature |

Note: The melting point provided is for 2-(aminomethyl)-6-methoxyphenol hydrochloride, a structurally similar isomer. The exact melting point for this compound may vary and should be determined experimentally.

Thermal Analysis: Melting Point Determination

The melting point is one of the most fundamental physical properties used to assess the identity and purity of a crystalline solid.[7] For a pure substance, the melting transition occurs over a narrow temperature range, typically 0.5-1°C.[8] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7][9]

Significance in Drug Development

In the context of pharmaceutical development, the melting point influences several key aspects:

-

Purity Assessment: It serves as a rapid and cost-effective quality control check.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

-

Formulation & Manufacturing: Thermal properties are critical for processes such as milling, granulation, and tablet compression.

Experimental Protocol: Capillary Melting Point Method

The determination of a melting point is a standard procedure in organic chemistry, reliably performed using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to load a small sample.[10] The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Heating and Observation: The sample is heated at a steady, controlled rate. For an unknown compound, a rapid determination (10-20°C/min) can first be performed to find an approximate range.[11] Subsequently, a second, more precise measurement is made with a slow heating rate (1-2°C/min) starting approximately 20°C below the expected melting point.[10]

-

Data Recording: Two temperatures are recorded to define the melting range:

The workflow for this essential QC technique is visualized below.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, the compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[2] As a hydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility than its free base form, particularly in acidic to neutral conditions.[1]

Significance: The Biopharmaceutics Classification System (BCS)

The World Health Organization (WHO) and other regulatory bodies use the BCS to classify drugs based on their solubility and permeability.[12] An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12][13] Determining the pH-solubility profile is therefore essential for early-stage drug development and potential biowaiver applications.[13]

Experimental Protocol: Equilibrium Shake-Flask Solubility Method

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the excess solid.

Methodology:

-

Media Preparation: A series of aqueous buffers are prepared to cover the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[13]

-

Sample Addition: An excess amount of this compound is added to a known volume of each buffer in separate, sealed flasks. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The flasks are agitated in a temperature-controlled environment (typically 37 ± 1°C) for a sufficient period to reach equilibrium.[13] Equilibrium is confirmed by sampling the supernatant at various time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[13]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14] The experiment should be performed in at least triplicate for each pH condition.[12]

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and quantifying the compound in various matrices.[15] They provide a unique molecular "fingerprint" based on the interaction of the molecule with electromagnetic radiation.[16]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a versatile analytical technique used for the quantitative determination of phenolic compounds.[17][18] These molecules strongly absorb UV radiation due to π → π* electronic transitions within the conjugated system of the benzene ring.[19]

-

Expected Spectrum: this compound is expected to exhibit strong absorbance in the UV region. The absorbance maximum (λmax) for phenolic compounds typically occurs around 270-280 nm.[19][20] The exact λmax and molar absorptivity are dependent on the solvent and the pH, which affects the ionization state of the phenolic hydroxyl and amino groups.

-

Application in Solubility Studies: This technique is foundational to the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. A calibration curve is first prepared using standard solutions of known concentrations.[17] The absorbance of the unknown sample (e.g., from a solubility experiment) is then measured, and its concentration is determined from the calibration curve. This provides a rapid, simple, and inexpensive method for quantification.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

-

Expected Key Absorptions:

-

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Ammonium Salt): A broad, strong absorption in the 2800-3200 cm⁻¹ range, often with multiple smaller peaks, is characteristic of an amine salt.

-

C-H Stretch (Aromatic & Aliphatic): Absorptions for aromatic C-H will appear just above 3000 cm⁻¹, while the methoxy (-OCH₃) C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-O Stretch (Methoxy Ether & Phenol): Strong absorptions are expected in the 1000-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution.[21] ¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Phenolic -OH (~9-10 ppm): A broad singlet, the chemical shift of which is concentration and temperature-dependent.

-

Ammonium -NH₃⁺ (~8-9 ppm): A broad singlet due to the acidic protons of the hydrochloride salt.

-

Aromatic Protons (~6.5-7.5 ppm): The three protons on the aromatic ring will appear in this region. Their exact chemical shifts and coupling patterns (multiplicities) will depend on the electronic effects of the amino, hydroxyl, and methoxy substituents.

-

Methoxy -OCH₃ (~3.8 ppm): A sharp singlet, integrating to three protons.

-

Solvent Reference: The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm and is used for calibration.[21]

-

Conclusion: Implications for the Researcher

The physical properties of this compound define its utility and handling requirements in a research and development setting.

-

Purity and Stability: The melting point serves as a reliable, initial checkpoint for purity. The hydrochloride salt form generally confers greater stability against oxidative degradation compared to the free amine/phenol base.

-

Solubility and Formulation: The enhanced aqueous solubility of the hydrochloride salt is a significant advantage for creating stock solutions and for potential formulation into aqueous delivery systems. However, researchers must be mindful of the pH-dependent solubility. Changes in pH can lead to the precipitation of the less soluble free base, a phenomenon known as disproportionation, which must be considered in formulation and buffer selection.[1]

-

Structural Integrity and Quantification: A combination of spectroscopic methods (NMR, IR, UV-Vis) provides a robust toolkit for confirming the structural identity of the material and for developing quantitative analytical methods.[22] UV-Vis spectroscopy, in particular, offers a straightforward method for concentration determination in routine assays like solubility and dissolution testing.

By understanding and experimentally verifying these core physical properties, scientists and developers can ensure the quality of their starting materials, anticipate challenges in formulation, and build a solid foundation for successful research outcomes.

References

- Bouaoudia-Madih, S., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.

- Edinburgh Instruments. (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. [Link]

- ResearchGate. (PDF)

- Asian Journal of Pharmaceutical Analysis.

- ResearchGate. (2022). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. [Link]

- PubChem - NIH. 2-Amino-6-methoxyphenol | C7H9NO2 | CID 12909234. [Link]

- World Health Organiz

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

- The Royal Society of Chemistry.

- Athabasca University.

- Chemical-Suppliers.com. 2-Amino-6-methoxyphenol | CAS 40925-71-1. [Link]

- SlideShare. Determination of melting and boiling points. [Link]

- Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

- Chemistry LibreTexts. (2022). 6.

- SlideShare. (2021). experiment (1)

- CUNY. Experiment 1 - Melting Points. [Link]

- precisionFDA. 2-AMINO-4-METHOXYPHENOL HYDROCHLORIDE. [Link]

- The Royal Society of Chemistry.

- ResearchGate. Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. [Link]

- SpectraBase. 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride - Optional[1H NMR] - Spectrum. [Link]

- PubChem - NIH. 2-Aminophenol | C6H7NO | CID 5801. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- University of Massachusetts. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Lab Manager.

- ChemBK. 2-Methoxyphenol. [Link]

- ResearchGate. Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations (chemical activity descriptors, NBO, DNA/ECT) of (E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol | Request PDF. [Link]

- PubChem - NIH. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630. [Link]

- Arctom Scientific. CAS NO. 32190-97-9 | 2-amino-4-methoxyphenol hydrochloride. [Link]

Sources

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. GSRS [precision.fda.gov]

- 5. 2-(aminomethyl)-6-methoxyphenol hydrochloride | 141803-91-0 [sigmaaldrich.com]

- 6. 40925-71-1 Cas No. | 2-Amino-6-methoxyphenol | Apollo [store.apolloscientific.co.uk]

- 7. athabascau.ca [athabascau.ca]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. who.int [who.int]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 16. lehigh.edu [lehigh.edu]

- 17. ijset.in [ijset.in]

- 18. ajpaonline.com [ajpaonline.com]

- 19. researchgate.net [researchgate.net]

- 20. edinburghanalytical.com [edinburghanalytical.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Melting Point of 2-Amino-6-methoxyphenol hydrochloride: From Experimental Determination to In-Silico Prediction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Amino-6-methoxyphenol hydrochloride

This compound is an organic molecule with the chemical formula C₇H₁₀ClNO₂ and a molecular weight of 175.61 g/mol .[1][2] It exists as a solid at room temperature, making its melting point a key characteristic for its handling, processing, and quality control. In drug discovery and development, the melting point influences a compound's solubility, dissolution rate, and stability, all of which are critical parameters for bioavailability and formulation. A sharp melting range is often indicative of a high degree of purity, whereas a broad and depressed melting range can suggest the presence of impurities.[3][4]

The Significance of Melting Point in a Scientific Context

The transition from a solid to a liquid phase occurs at a specific temperature where the kinetic energy of the molecules overcomes the forces holding them in a crystal lattice.[5][6] For pure, crystalline organic compounds, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C.[6] Several factors influence the melting point of a compound:

-

Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[5]

-

Molecular Weight: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to increased van der Waals forces.[5][6]

-

Molecular Symmetry and Packing: Molecules that can pack efficiently into a crystal lattice tend to have higher melting points.[5]

The hydrochloride salt form of an amine, such as in this compound, introduces ionic character, which can significantly increase the melting point compared to the free base due to strong ionic interactions within the crystal lattice.[5]

Authoritative Experimental Determination of Melting Point

In the absence of a reported melting point for this compound, experimental determination is necessary. The United States Pharmacopeia (USP) provides a detailed methodology in General Chapter <741> for determining the melting range or temperature, which is the authoritative standard in the pharmaceutical industry.[7][8][9]

Apparatus and Sample Preparation

The USP describes several classes of apparatus for melting point determination. For a crystalline solid like this compound, a capillary melting point apparatus (Apparatus I) is the standard choice.[8][9]

Key Steps in Sample Preparation:

-

Drying: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[10]

-

Pulverization: If the sample consists of large crystals, it should be gently pulverized to a fine powder to ensure uniform packing in the capillary tube.[10]

-

Capillary Loading: The powdered sample is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[9][10] Proper packing is crucial for accurate results.

The USP <741> Class Ia Protocol

The most common procedure for determining the melting range of a pure chemical involves the following steps:[9][11]

-

Initial Rapid Determination (Optional but Recommended): A preliminary, rapid heating can be performed to get an approximate melting point.

-

Controlled Heating: For the accurate determination, the apparatus is heated at a controlled rate. The USP specifies that the temperature should be raised to about 5°C below the expected melting point.[7][8]

-

Slow Heating Rate: The heating rate is then slowed to approximately 1°C per minute as the melting point is approached.[9][11] This slow rate allows for thermal equilibrium between the sample, the heating block, and the thermometer.[10]

-

Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the last solid particle melts.[10][11]

Below is a diagram illustrating the general workflow for melting point determination according to USP <741>.

Caption: Workflow for Melting Point Determination.

Trustworthiness and Self-Validation

The reliability of a melting point determination is paramount. A self-validating system can be established through:

-

Calibration: The melting point apparatus must be regularly calibrated using certified reference standards with known melting points.[9][12]

-

Mixed Melting Point: To confirm the identity of the substance, a mixed melting point determination can be performed. An intimate mixture of the sample with an authentic standard should show no depression or broadening of the melting range.[8]

-

Repeatability: Multiple determinations should be performed to ensure the results are consistent and reproducible.

Addressing the Lack of Published Data and the Role of In-Silico Prediction

The absence of a readily available, experimentally determined melting point for this compound in public databases is not uncommon for specialized chemical compounds. This highlights the importance of robust internal experimental capabilities for any research organization.

In recent years, computational or in-silico methods for predicting physical properties like melting points have gained traction.[13][14][15][16] These methods use quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict a compound's melting point based on its molecular structure.[13][14][15] While these predictions may not be a substitute for experimental data for regulatory purposes, they can be invaluable in the early stages of drug discovery for prioritizing compounds and for providing an estimated range for experimental determination.[14][15]

The general logic behind these predictive models is illustrated in the diagram below.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. GSRS [precision.fda.gov]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uspbpep.com [uspbpep.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Foreword: Understanding the Core Chemistry for Advanced Applications

An In-Depth Technical Guide to the Stability and Reactivity of 2-Amino-6-methoxyphenol hydrochloride

To the researchers, scientists, and drug development professionals who handle complex chemical entities, a molecule is more than just a structure; it is a dynamic system governed by inherent properties of stability and reactivity. This compound is a compound of significant interest, possessing a unique constellation of functional groups—a primary aromatic amine, a phenolic hydroxyl, and a methoxy ether—on a benzene ring. This guide moves beyond a simple recitation of data. It aims to provide a causal understanding of why this molecule behaves as it does, enabling you to anticipate its challenges, leverage its reactivity, and ensure the integrity of your research from the bench to potential clinical applications. We will explore its vulnerabilities to degradation and delineate the chemical logic behind its reactions, offering both a theoretical framework and practical, field-tested protocols.

Molecular Profile and Physicochemical Properties

The stability and reactivity of any compound are fundamentally dictated by its structure and resulting physical properties. This compound combines the electron-donating effects of the amino and methoxy groups with the acidic nature of the phenolic proton and the salt form of the amine, creating a molecule with distinct characteristics.

| Property | Value | Significance for Stability & Reactivity |

| Molecular Formula | C₇H₁₀ClNO₂ | Provides the elemental composition. |

| Molecular Weight | 175.61 g/mol | Relevant for all stoichiometric calculations in experimental work. |

| CAS Number | 339531-77-0 | Unique identifier for accurate substance tracking and literature search.[1] |

| Appearance | Solid, often a powder which may range from white to off-white/grey. | Discoloration (e.g., to brown or reddish-orange) is a primary visual indicator of oxidative degradation.[2] |

| Melting Point | Data varies; a related compound melts at 229-230°C.[3] | A sharp melting point is indicative of purity. A broad range may suggest impurities or degradation. |

| Solubility | Soluble in water. | The hydrochloride salt form enhances aqueous solubility. Solubility changes can indicate conversion to the less soluble free base. |

| pKa (Estimated) | ~4-5 (amine), ~10 (phenol) | Governs the ionization state in solution, which critically impacts stability, particularly against oxidation. |

The Stability Profile: A Molecule at Risk

The combination of an ortho-aminophenol structure with a methoxy group creates inherent vulnerabilities. Understanding these is the first step toward mitigating degradation and ensuring the long-term integrity of the compound.

Oxidative Instability: The Primary Degradation Pathway

The most significant stability concern for 2-Amino-6-methoxyphenol is its susceptibility to oxidation. The ortho-positioning of the electron-donating amino and hydroxyl groups makes the aromatic ring highly activated and prone to losing electrons.

-

Mechanism of Oxidation: Exposure to atmospheric oxygen, light, or oxidizing agents can initiate a cascade of reactions. The primary mechanism involves oxidation to a highly reactive quinone-imine intermediate. This intermediate can then undergo further reactions, including polymerization, leading to the formation of complex, colored degradation products. This is a well-documented pathway for ortho-aminophenols.[4][5][6]

-

Causality: The hydrochloride salt form provides a degree of protection. By protonating the primary amine to form an ammonium salt (-NH₃⁺), its electron-donating capacity is significantly reduced. This deactivates the ring toward oxidation. However, this protection is pH-dependent. In neutral or basic solutions, the free amine is regenerated, rendering the molecule highly vulnerable.

-

Key Influencing Factors:

-

Oxygen: The presence of air is a major driver of degradation.[7]

-

Light: Photons can provide the energy to initiate oxidative processes.[7]

-

pH: As pH increases, the equilibrium shifts from the more stable protonated amine to the highly reactive free base, accelerating degradation.

-

Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate oxidation.

-

Caption: Relationship between the stable salt, reactive free base, and oxidative degradation pathway.

Thermal Stability

While generally more stable than the free base, the hydrochloride salt will decompose at elevated temperatures.

-

Decomposition Profile: Thermal gravimetric analysis (TGA) of related aminophenols shows a distinct decomposition step.[8] For the hydrochloride salt, decomposition can liberate hydrogen chloride gas in addition to carbon and nitrogen oxides. The maximum thermal decomposition temperature (Tmax) for o-aminophenol is around 175°C.[8]

-

Practical Implications: Avoid high temperatures during storage and in experimental protocols like drying, unless thermal stability has been explicitly confirmed under those conditions. The presence of impurities can lower the decomposition temperature.[9]

pH and Hydrolytic Stability

The term "hydrolysis" in this context primarily refers to the acid-base equilibrium rather than the cleavage of bonds. The methoxy ether bond is generally stable to hydrolysis under typical pharmaceutical conditions. The critical factor is the stability of the compound in aqueous solutions of varying pH.

-

Acidic pH (pH 1-4): The compound is most stable. The amino group is fully protonated, protecting against oxidation.

-

Neutral pH (pH 5-8): A mixture of the protonated and free base forms exists. Stability decreases as pH increases.

-

Basic pH (pH > 8): The compound is highly unstable. The free amine is the dominant species, and the phenolic hydroxyl group also begins to deprotonate, further activating the ring and dramatically accelerating oxidative degradation.

Reactivity Profile: A Versatile Chemical Hub

The functional groups that impart instability also make this compound a versatile reactant. Understanding its reactivity is key to its successful use in synthesis and conjugation.

Incompatible Materials

Safe handling and experimental design require strict segregation from incompatible materials. The following table outlines key incompatibilities and the underlying chemical rationale.

| Incompatible Material Class | Examples | Rationale for Incompatibility |

| Strong Oxidizing Agents | Peroxides, Nitrates, Permanganates | Will cause rapid and potentially hazardous oxidation of the aminophenol moiety, leading to decomposition. |

| Strong Bases | Sodium hydroxide, Potassium hydroxide | Neutralizes the hydrochloride and deprotonates the phenol, generating the highly reactive free base/phenoxide, prone to rapid oxidation.[10] |

| Strong Acids | Sulfuric acid, Nitric acid (conc.) | Can cause exothermic reactions. Strong oxidizing acids (like nitric acid) can lead to nitration and/or violent decomposition.[10] |

| Acylating Agents | Acid chlorides, Acid anhydrides | Can acylate the amino and/or hydroxyl groups. This reaction may be intended but is an incompatibility if uncontrolled.[11] |

Key Synthetic Reactions

-

Oxidative Coupling: This is a powerful reaction for ortho-aminophenols. They can be coupled with other anilines or aminophenols in the presence of a mild oxidant (e.g., potassium ferricyanide) to form phenoxazone or related structures.[4][5] This high-efficiency reaction is valuable in bioconjugation for labeling proteins.[12]

-

N-Acylation/Alkylation: The primary amine can be readily acylated with acid chlorides or anhydrides, or alkylated using alkyl halides. This is a standard reaction for aromatic amines.

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be alkylated or acylated, typically after deprotonation with a suitable base.

-

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling access to a wide variety of other functional groups.

Experimental Protocols for Stability and Reactivity Assessment